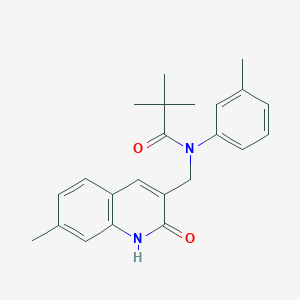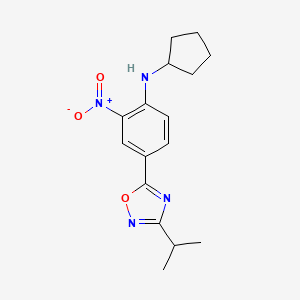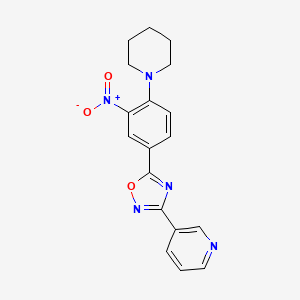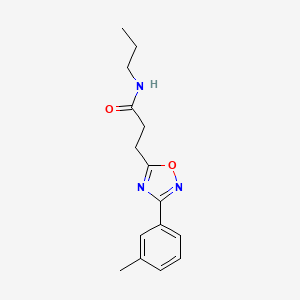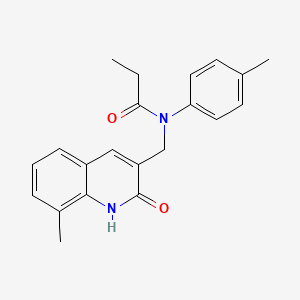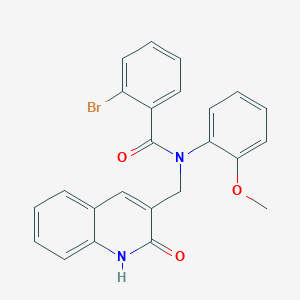
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide involves the binding of the compound to the active site of the target enzyme, leading to the inhibition of its activity. The compound interacts with the amino acid residues in the active site through hydrogen bonding and hydrophobic interactions, leading to the disruption of the enzyme-substrate complex. The inhibition of the target enzyme leads to the disruption of various cellular processes, ultimately leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide have been extensively studied in various in vitro and in vivo models. The compound has been shown to exhibit cytotoxic effects on various cancer cell lines, leading to the induction of apoptosis. The compound has also been shown to exhibit anti-inflammatory effects through the inhibition of various inflammatory mediators. The compound has also been studied for its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide in lab experiments include its high potency, selectivity, and ease of synthesis. The compound has also been shown to exhibit good pharmacokinetic properties, making it a promising candidate for drug development. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further optimization to improve its selectivity and efficacy.
Future Directions
The future directions of research on 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide include the optimization of the compound for drug development, the development of fluorescent sensors and materials, and the elucidation of its mechanism of action. The compound could also be studied for its potential applications in other fields such as materials science and nanotechnology. Further studies on the toxicity and pharmacokinetics of the compound could also be conducted to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis method of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide involves the reaction of 2-bromoacetophenone, 2-hydroxy-3-quinolinecarboxaldehyde, and 2-methoxyaniline in the presence of a base. The reaction proceeds through a condensation reaction, followed by a nucleophilic substitution reaction, to yield the desired product. The synthesis method has been optimized to produce high yields of the compound, and the purity of the product has been confirmed through various analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The compound has shown promising results in the inhibition of various enzymes such as tyrosine kinases, phosphodiesterases, and histone deacetylases, which are involved in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has also been studied for its potential applications in the development of fluorescent sensors and materials.
properties
IUPAC Name |
2-bromo-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3/c1-30-22-13-7-6-12-21(22)27(24(29)18-9-3-4-10-19(18)25)15-17-14-16-8-2-5-11-20(16)26-23(17)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMULMWBAMLTNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686576.png)


